molecular formula C20H14N2O4S B11625691 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate

Cat. No.: B11625691
M. Wt: 378.4 g/mol
InChI Key: PRQHFZOJANTYBG-UHFFFAOYSA-N
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Description

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL BENZOATE is an organic compound that features a benzisothiazole moiety linked to a phenyl benzoate group. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL BENZOATE typically involves the reaction of 1,2-benzisothiazol-3-one with an appropriate amine to form the benzisothiazole derivative. This intermediate is then reacted with phenyl benzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzisothiazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL BENZOATE is unique due to its specific combination of the benzisothiazole and phenyl benzoate groups, which confer distinct chemical and biological properties. Its ability to inhibit caspase-3 with high specificity makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] benzoate

InChI

InChI=1S/C20H14N2O4S/c23-20(14-7-2-1-3-8-14)26-16-10-6-9-15(13-16)21-19-17-11-4-5-12-18(17)27(24,25)22-19/h1-13H,(H,21,22)

InChI Key

PRQHFZOJANTYBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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